molecular formula C18H16N2O2 B6895365 N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide

N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide

Cat. No.: B6895365
M. Wt: 292.3 g/mol
InChI Key: IEMPVUJDXGQBEB-UHFFFAOYSA-N
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Description

N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities

Properties

IUPAC Name

N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13(21)19-15-6-4-5-14(11-15)12-20-10-9-18(22)16-7-2-3-8-17(16)20/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMPVUJDXGQBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN2C=CC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide can be achieved through various methods. One common approach involves the Sonogashira cross-coupling reaction. In this method, 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde is reacted with N-(2-iodophenyl)acetamide in the presence of palladium acetate and copper iodide as catalysts, along with diisopropylethylamine as a base, in a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) solvents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring or the acetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the phenylacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, THF, or DMF, and may require heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of EGFR is achieved through binding to the active site of the enzyme, thereby blocking its activity and leading to reduced cell proliferation in cancer cells . The compound’s quinoline moiety plays a crucial role in these interactions, facilitating binding through hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide is unique due to its specific substitution pattern on the quinoline ring and the phenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

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